molecular formula C7H14O5 B085549 Methyl alpha-L-rhamnopyranoside CAS No. 14917-55-6

Methyl alpha-L-rhamnopyranoside

Cat. No.: B085549
CAS No.: 14917-55-6
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-PAMBMQIZSA-N
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Description

Methyl alpha-L-rhamnopyranoside is a methylated sugar derivative, specifically a methyl glycoside of L-rhamnose. It is a white to light yellow crystalline powder with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . This compound is notable for its role in various biochemical and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl α-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation with MeOH It has been shown to have pesticidal activities , suggesting that it may interact with biological targets in pests.

Mode of Action

It is known to have the ability to activate the immune system . This suggests that it may interact with immune cells or molecules to enhance immune responses.

Biochemical Pathways

Given its immune-activating properties , it may influence pathways related to immune response.

Pharmacokinetics

Its molecular weight of 17818 g/mol suggests that it may be absorbed and distributed in the body

Result of Action

Methyl α-L-rhamnopyranoside has been shown to have pesticidal activities . It also has the ability to activate the immune system , suggesting that it may enhance immune responses. Additionally, it has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .

Action Environment

The action of Methyl α-L-rhamnopyranoside may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2°C - 8°C

Biochemical Analysis

Biochemical Properties

Methyl alpha-L-rhamnopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. These interactions are crucial for the synthesis of glycoconjugates, which are important in cell signaling and recognition processes. Additionally, this compound can act as a substrate for rhamnosidase enzymes, leading to the release of rhamnose, a sugar involved in various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of certain signaling molecules, thereby affecting cell function. For instance, it can impact the expression of genes involved in inflammatory responses and immune modulation. Studies have demonstrated that this compound can inhibit prostaglandin synthesis, which plays a role in inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to glycosyltransferases and rhamnosidases, influencing their activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can affect gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory properties. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by rhamnosidase enzymes to release rhamnose, which enters various metabolic processes. These pathways include the synthesis of glycoconjugates and the degradation of complex carbohydrates. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is important for its role in glycosylation processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. The process typically involves the reaction of L-rhamnose with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where L-rhamnose and methanol are combined with an acid catalyst. The mixture is heated and stirred continuously to achieve the desired product yield. After the reaction, the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-L-rhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl alpha-L-rhamnopyranoside has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl beta-L-rhamnopyranoside
  • Methyl alpha-D-glucopyranoside
  • Methyl alpha-D-mannopyranoside

Comparison: Methyl alpha-L-rhamnopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric carbon. This configuration influences its reactivity and interaction with biological molecules. Compared to methyl beta-L-rhamnopyranoside, the alpha isomer has different enzymatic and chemical properties, making it suitable for distinct applications .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-PAMBMQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310495
Record name Methyl α-L-rhamnopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14917-55-6
Record name Methyl α-L-rhamnopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14917-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl rhamnopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl α-L-rhamnopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-deoxy-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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